

Glucocheirolin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Glucocheirolin*

Cat. No.: *B15586970*

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An In-depth Examination of the Chemical Identity, Experimental Protocols, and Biological Significance of a Promising Glucosinolate

Abstract

Glucocheirolin, a glucosinolate found in various cruciferous vegetables, is a molecule of increasing interest to the scientific community. Upon enzymatic hydrolysis by myrosinase, it yields 3-methylsulfonylpropyl isothiocyanate (cheirolin), a compound with potential anticarcinogenic and anti-inflammatory properties. This technical guide provides a comprehensive overview of **Glucocheirolin**, including its chemical identifiers, detailed experimental protocols for its extraction, quantification, and enzymatic conversion, and a summary of the current understanding of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity of Glucocheirolin

A clear understanding of the chemical identity of a compound is fundamental for any research and development endeavor. This section provides the key chemical identifiers for **Glucocheirolin**.

Identifier	Value	Source
CAS Number	554-86-9	[DTP/NCI, Human Metabolome Database (HMDB)][1]
Potassium Salt CAS Number	15592-36-6	[BioCrick][2]
PubChem CID	9573943	[PubChem][1]
Molecular Formula	C11H21NO11S3	[PubChem][1]
Molecular Weight	439.5 g/mol	[PubChem][1]
IUPAC Name	[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate	[PubChem][1]
InChI	InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/b12-7+	[PubChem][1]
InChIKey	OFKKQTQFWWIRBD-KPKJPENVSA-N	[PubChem][1]
Canonical SMILES	CS(=O)(=O)CCC/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O	[PubChem][1]
Synonyms	3-(Methylsulfonyl)propyl glucosinolate, Cheirolin glucosinolate	[PubChem][1]

Experimental Protocols

This section details the methodologies for the extraction, quantification, and enzymatic hydrolysis of **Glucocheirolin**.

Extraction and Purification of Glucocheirolin from Plant Material

The following protocol is a widely used method for the extraction and purification of glucosinolates, including **Glucocheirolin**, from plant tissues.

Materials:

- Plant material (e.g., seeds, leaves)
- 70% (v/v) methanol
- DEAE-Sephadex A-25
- Purified aryl sulfatase (from *Helix pomatia*)
- Ultrapure water
- Liquid nitrogen
- Freeze-dryer
- Centrifuge

Procedure:

- **Sample Preparation:** Freeze the fresh plant material in liquid nitrogen and grind it into a fine powder. Lyophilize the powder to remove all water.
- **Extraction:** Add the freeze-dried powder to a tube and add 70% methanol at 70°C to inactivate myrosinase. Vortex the mixture and place it in a water bath at 70°C for 30 minutes.
- **Centrifugation:** Centrifuge the tubes to pellet the plant material.
- **Purification:**
 - Prepare a column with DEAE-Sephadex A-25.

- Load the supernatant from the extraction onto the column. The glucosinolates will bind to the anion-exchange resin.
- Wash the column with water to remove impurities.
- To obtain desulfoglucosinolates for analysis, apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate group.
- Elute the desulfoglucosinolates with ultrapure water.
- Lyophilization: Freeze the eluted solution and lyophilize to obtain the purified desulfoglucosinolates as a powder.

Quantification of Glucocheirolin by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of desulfo-**Glucocheirolin** using a reversed-phase HPLC system with UV detection.

Materials:

- Purified desulfo-**Glucocheirolin** sample
- **Glucocheirolin** standard
- Ultrapure water
- Acetonitrile (HPLC grade)
- C18 reversed-phase HPLC column
- HPLC system with a UV detector

Procedure:

- Sample and Standard Preparation: Reconstitute the lyophilized desulfo-**Glucocheirolin** sample in a known volume of ultrapure water. Prepare a series of standard solutions of **Glucocheirolin** of known concentrations.

- HPLC Analysis:
 - Inject the sample and standards onto the C18 column.
 - Use a gradient elution program with water and acetonitrile as the mobile phases. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the compounds.
 - Set the UV detector to 229 nm for the detection of desulfoglucosinolates.
- Quantification: Identify the desulfo-**Glucocheirolin** peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of **Glucocheirolin** in the original sample based on the peak area and the calibration curve generated from the standards.

Enzymatic Hydrolysis of Glucocheirolin by Myrosinase

This protocol outlines the enzymatic conversion of **Glucocheirolin** to 3-methylsulfonylpropyl isothiocyanate (cheirolin) using myrosinase.

Materials:

- Purified **Glucocheirolin**
- Myrosinase enzyme (commercially available or extracted from a plant source like white mustard seeds)
- Phosphate buffer (pH 6.5)
- Dichloromethane or other suitable organic solvent for extraction
- Spectrophotometer or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

- Reaction Setup: Dissolve a known amount of **Glucocheirolin** in phosphate buffer (pH 6.5).

- **Enzyme Addition:** Add the myrosinase solution to the **Glucocheirolin** solution to initiate the hydrolysis reaction.
- **Incubation:** Incubate the reaction mixture at room temperature or a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
- **Extraction of Isothiocyanate:** After the incubation period, stop the reaction (e.g., by adding a denaturing agent or by immediate extraction). Extract the resulting 3-methylsulfonylpropyl isothiocyanate with an organic solvent like dichloromethane.
- **Analysis:** Analyze the organic extract to confirm the presence and quantity of 3-methylsulfonylpropyl isothiocyanate using techniques such as GC-MS or by derivatizing the isothiocyanate and analyzing it with a spectrophotometer.

Biological Activities and Signaling Pathways

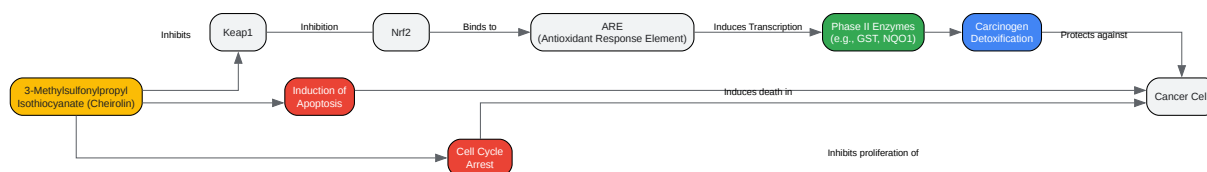
The biological significance of **Glucocheirolin** lies in its hydrolysis product, 3-methylsulfonylpropyl isothiocyanate (cheirolin). Isothiocyanates, as a class of compounds, are known for their potent anticancer and anti-inflammatory activities.

Anticancer Activity

Isothiocyanates, including cheirolin, have been shown to exert anticancer effects through multiple mechanisms:

- **Induction of Phase II Detoxification Enzymes:** Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases and quinone reductase, which are involved in the detoxification of carcinogens. This induction is primarily mediated by the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.
- **Induction of Apoptosis:** Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
- **Cell Cycle Arrest:** They can also arrest the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells.

A study on cheirolin demonstrated its ability to induce the Nrf2-dependent gene expression, suggesting its role in cellular defense mechanisms against oxidative stress and carcinogens.



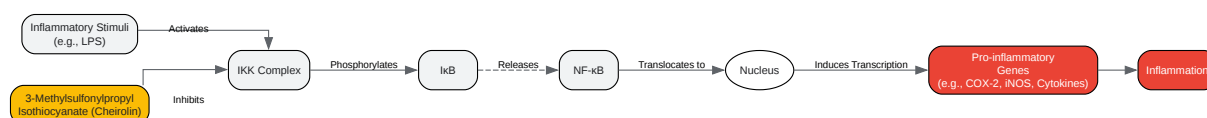
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Anticancer signaling pathways of 3-methylsulfonylpropyl isothiocyanate.

Anti-inflammatory Activity

The anti-inflammatory effects of isothiocyanates are primarily attributed to their ability to inhibit the pro-inflammatory transcription factor NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells).

- **Inhibition of NF- κ B:** Isothiocyanates can inhibit the activation of the I κ B kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of I κ B, the inhibitor of NF- κ B. By preventing I κ B degradation, isothiocyanates block the translocation of NF- κ B to the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

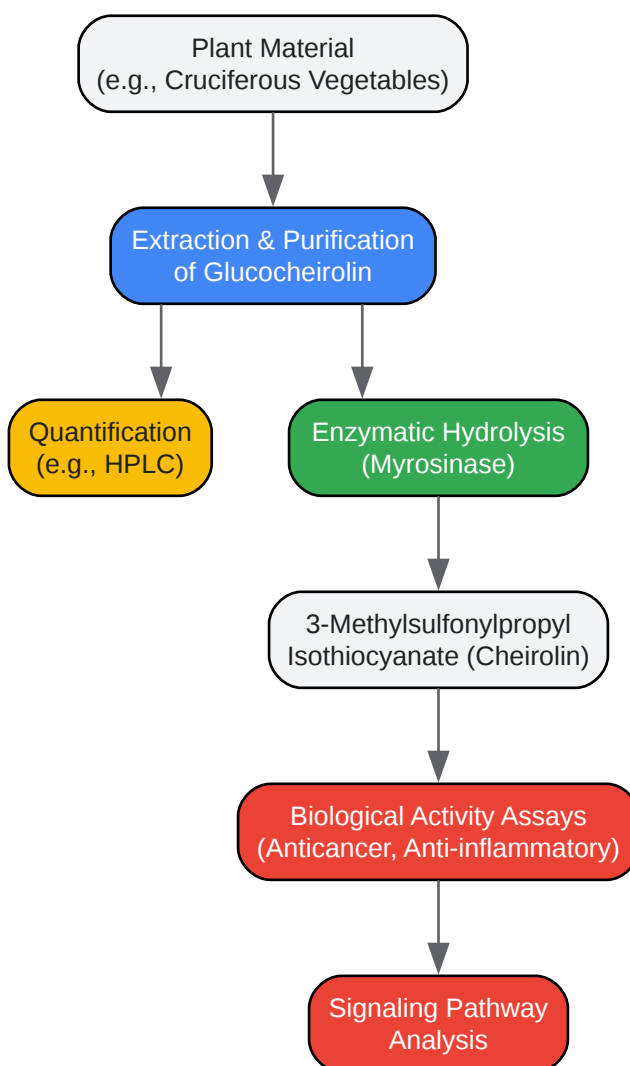


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Anti-inflammatory signaling pathway of 3-methylsulfonylpropyl isothiocyanate.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the study of **Glucocheirolin**, from extraction to the analysis of its biological activity.



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General experimental workflow for **Glucocheirolin** research.

Conclusion

Glucocheirolin and its hydrolysis product, 3-methylsulfonylpropyl isothiocyanate, represent a promising area of research for the development of novel therapeutic agents. This technical guide provides a foundational resource for scientists and researchers, offering key chemical information and detailed experimental protocols. While the general anticancer and anti-inflammatory mechanisms of isothiocyanates are well-documented, further research is warranted to fully elucidate the specific biological activities and therapeutic potential of 3-methylsulfonylpropyl isothiocyanate. The methodologies and information presented herein are intended to facilitate and guide future investigations into this intriguing natural compound.

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- To cite this document: BenchChem. [Glucocheirolin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586970#glucocheirolin-cas-number-and-chemical-identifiers]

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